Cas no 57340-21-3 (4-(Bromomethyl)azobenzene)

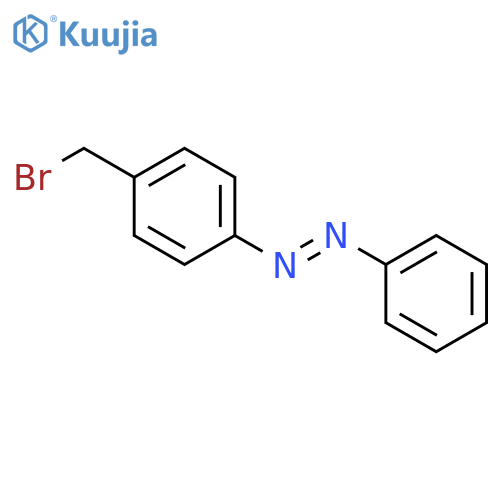

4-(Bromomethyl)azobenzene structure

商品名:4-(Bromomethyl)azobenzene

4-(Bromomethyl)azobenzene 化学的及び物理的性質

名前と識別子

-

- Diazene,1-[4-(bromomethyl)phenyl]-2-phenyl-

- [4-(bromomethyl)phenyl]-phenyldiazene

- 4-(bromomethyl)azobenzene

- (E)-1-[4-(bromomethyl)phenyl]-2-phenyldiazene

- 4-(bromomethyl) azobenzene

- SY237645

- 10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1

- doi:10.14272/DFGWIAOSYURBRH-FOCLMDBBSA-N.1

- EINECS 260-684-3

- DTXSID101269844

- AC6386

- 1-[4-(Bromomethyl)phenyl]-2-phenyldiazene

- AKOS040824674

- A923150

- 57340-21-3

- NS00054015

- MFCD18974165

- DFGWIAOSYURBRH-UHFFFAOYSA-N

- DB-315864

- 4-(Bromomethyl)azobenzene

-

- MDL: MFCD18974165

- インチ: 1S/C13H11BrN2/c14-10-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H,10H2/b16-15+

- InChIKey: DFGWIAOSYURBRH-FOCLMDBBSA-N

- ほほえんだ: BrC([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

- せいみつぶんしりょう: 274.01063

- どういたいしつりょう: 274.011

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 24.7

じっけんとくせい

- 密度みつど: 1.33

- ふってん: 378.5°Cat760mmHg

- フラッシュポイント: 182.7°C

- 屈折率: 1.602

- PSA: 24.72

4-(Bromomethyl)azobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-250mg |

4-(Bromomethyl)azobenzene |

57340-21-3 | 95% | 250mg |

¥1809.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-5g |

4-(Bromomethyl)azobenzene |

57340-21-3 | 95% | 5g |

¥6759.0 | 2023-09-05 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y16395-1g |

4-(Bromomethyl)azobenzene |

57340-21-3 | 95% | 1g |

¥2779.0 | 2023-09-05 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-1g |

4-(Bromomethyl)azobenzene |

57340-21-3 | ≥95% | 1g |

¥1850.00 | 2024-07-09 | |

| abcr | AB533406-250 mg |

4-(Bromomethyl)azobenzene, 95%; . |

57340-21-3 | 95% | 250MG |

€294.50 | 2023-03-30 | |

| abcr | AB533406-250mg |

4-(Bromomethyl)azobenzene, 95%; . |

57340-21-3 | 95% | 250mg |

€230.50 | 2025-02-13 | |

| 1PlusChem | 1P00EKL1-10g |

4-(bromomethyl)azobenzene |

57340-21-3 | ≥95% | 10g |

$1046.00 | 2023-12-16 | |

| eNovation Chemicals LLC | D685679-5g |

4-(Bromomethyl)azobenzene |

57340-21-3 | 95% | 5g |

$605 | 2025-02-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY237645-25g |

4-(Bromomethyl)azobenzene |

57340-21-3 | ≥95% | 25g |

¥14500.00 | 2024-07-09 | |

| A2B Chem LLC | AG79061-10g |

4-(Bromomethyl)azobenzene |

57340-21-3 | ≥95% | 10g |

$1560.00 | 2024-04-19 |

4-(Bromomethyl)azobenzene 関連文献

-

Manuel Kaiser,Sebastian P. Leitner,Christa Hirtenlehner,Manuela List,Alexander Gerisch,Uwe Monkowius Dalton Trans. 2013 42 14749

-

Ting Zhang,Chun-Hua Zhang J. Mater. Chem. B 2019 7 7736

-

Anirban Mondal,Paco Visser,Anna M. Doze,Jeffrey Buter,Ben L. Feringa Chem. Commun. 2021 57 7529

57340-21-3 (4-(Bromomethyl)azobenzene) 関連製品

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:57340-21-3)4-(Bromomethyl)azobenzene

清らかである:99%/99%/99%/99%

はかる:1g/5g/10g/25g

価格 ($):232.0/564.0/940.0/1818.0